Coumarin 343 X N-Hydroxysuccinimide ester features a complex tetracyclic fluorophore core based on the pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylic acid framework [1] [5]. The core structure consists of a benzopyrano-quinolizine scaffold that forms the fundamental chromophoric unit responsible for the compound's distinctive photophysical properties [2] [32]. This tetracyclic system incorporates a lactone carbonyl group within the coumarin moiety, which contributes significantly to the electronic properties and fluorescence characteristics of the molecule [26] [32].
The systematic International Union of Pure and Applied Chemistry name for the fluorophore portion is 11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylic acid [32]. The structure features a rigid planar arrangement that facilitates efficient π-electron delocalization across the aromatic system [25] [26]. The carboxylic acid functionality at the 10-position serves as the attachment point for the aminohexanoyl linker, enabling conjugation to the N-Hydroxysuccinimide ester reactive group [1] [5].
The aminohexanoyl linker component consists of a six-carbon aliphatic chain that bridges the coumarin 343 fluorophore and the N-Hydroxysuccinimide ester reactive group [1] [5]. This linker is derived from 6-aminohexanoic acid and provides several important structural and functional benefits to the overall conjugate [16] [20]. The flexible hydrocarbon chain structure allows for spatial separation between the fluorophore and the reactive group, reducing potential steric hindrance during conjugation reactions [1] [5].
The aminohexanoyl linker enhances the solubility profile of the compound compared to direct attachment configurations [1] [5]. Research has demonstrated that the incorporation of this specific linker length provides optimal balance between molecular flexibility and conjugation efficiency [16] [20]. The amide bond formation between the carboxylic acid of coumarin 343 and the amino group of the hexanoyl chain creates a stable covalent linkage that maintains the integrity of the fluorophore properties [1] [5].
The N-Hydroxysuccinimide ester functionality represents the reactive component that enables selective conjugation to primary aliphatic amine groups [3] [18]. This activated ester consists of a succinimide ring system linked through an oxygen atom to the carbonyl carbon of the hexanoic acid terminus [3] [18]. The N-Hydroxysuccinimide ester group exhibits high selectivity for primary amines over other nucleophilic functional groups under physiological conditions [3] [18].
The reaction mechanism involves nucleophilic attack by the primary amine on the carbonyl carbon of the ester, resulting in tetrahedral intermediate formation and subsequent elimination of N-hydroxysuccinimide as a leaving group [3] [18]. This process yields a stable amide bond between the coumarin 343 conjugate and the target molecule [3] [18]. The N-Hydroxysuccinimide ester demonstrates optimal reactivity in slightly alkaline conditions with pH values ranging from 7.2 to 9.0 [18] [29].
Coumarin 343 X N-Hydroxysuccinimide ester appears as a yellow solid under standard laboratory conditions [5]. The compound exhibits good stability when stored at -20°C in dark conditions, maintaining its reactivity for up to 12 months after receipt [5]. Transportation stability allows for room temperature conditions for up to 3 weeks without significant degradation [5].
The compound requires protection from light and moisture to maintain optimal stability characteristics [14] [15]. Prolonged exposure to light can result in photodegradation of the fluorophore component, while moisture exposure accelerates hydrolysis of the N-Hydroxysuccinimide ester functionality [5] [29]. Storage in desiccated conditions significantly extends the shelf life and preserves the reactive properties of the ester group [5].
The molecular formula of Coumarin 343 X N-Hydroxysuccinimide ester is C₂₆H₂₉N₃O₇ with a precise molar mass of 495.52 Daltons [1] [5]. This molecular composition reflects the integration of the coumarin 343 fluorophore, aminohexanoyl linker, and N-Hydroxysuccinimide ester components into a single conjugated molecule [1] [5]. The exact mass determination is 495.20055027 grams per mole, providing high precision for analytical applications [5].
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₉N₃O₇ |
| Molar Mass | 495.52 Da |
| Exact Mass | 495.20055027 g/mol |
| Heavy Atom Count | 36 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 9 |
The molecular complexity value is 947, indicating a sophisticated structure with multiple functional groups and ring systems [5]. The compound contains 36 heavy atoms distributed across the aromatic fluorophore core, aliphatic linker chain, and reactive ester functionality [5].
Coumarin 343 X N-Hydroxysuccinimide ester demonstrates good solubility in polar aprotic solvents including dichloromethane, dimethyl sulfoxide, and N,N-dimethylformamide [5]. The compound shows moderate solubility in organic solvents such as dichloroethane and ethyl acetate [19]. Limited solubility is observed in diethyl ether, reflecting the polar nature of the aminohexanoyl linker and N-Hydroxysuccinimide ester components [19].
The XLogP3 value of 2.9 indicates moderate lipophilicity, suggesting balanced partitioning behavior between aqueous and organic phases [5]. The topological polar surface area measures 122 Ų, contributing to the solubility characteristics in polar solvents [5]. Solubility optimization often requires warming to 37°C followed by ultrasonic agitation to achieve complete dissolution in selected solvents [19].
| Solvent Class | Solubility | Examples |
|---|---|---|
| Polar Aprotic | Good | Dimethyl sulfoxide, N,N-dimethylformamide |
| Chlorinated | Good | Dichloromethane, dichloroethane |
| Moderately Polar | Moderate | Ethyl acetate |
| Non-polar | Poor | Diethyl ether |
The ultraviolet-visible absorption spectrum of Coumarin 343 X N-Hydroxysuccinimide ester exhibits a characteristic maximum at 437 nanometers [5]. This absorption band corresponds to the π→π* electronic transition within the coumarin 343 fluorophore core [7] [8]. The absorption properties remain largely unchanged compared to the parent coumarin 343 compound, indicating minimal electronic perturbation from the aminohexanoyl linker and N-Hydroxysuccinimide ester modifications [25].
Spectroscopic studies have demonstrated that the absorption maximum shows slight variations depending on the solvent environment, with values reported between 437-443 nanometers across different polar solvents [6] [7]. The broad absorption range enables excitation flexibility for various fluorescence applications [7] [8]. The compound maintains consistent absorption characteristics across physiological pH ranges, supporting its utility in biological labeling applications [25].
Coumarin 343 X N-Hydroxysuccinimide ester produces blue fluorescence emission with a maximum at 477 nanometers when excited at its absorption maximum [5]. This emission wavelength represents a Stokes shift of approximately 40 nanometers from the excitation maximum, providing sufficient spectral separation for efficient fluorescence detection [5] [7]. The emission band exhibits characteristic broadening typical of coumarin-based fluorophores in solution [7] [8].
Fluorescence lifetime measurements reveal complex decay kinetics with components attributed to monomeric and aggregated forms of the fluorophore [11]. The primary fluorescence lifetime component ranges from 3.6 nanoseconds in monomeric form to shorter lifetimes of approximately 0.3 nanoseconds when molecular aggregation occurs [11]. These photophysical properties enable the compound to function effectively in Förster Resonance Energy Transfer applications with appropriate acceptor fluorophores such as fluorescein [1] [5].
The molar extinction coefficient of Coumarin 343 X N-Hydroxysuccinimide ester is 39,000 M⁻¹cm⁻¹ at the absorption maximum of 437 nanometers [5]. This high extinction coefficient value indicates strong light absorption capability, making the compound suitable for sensitive fluorescence detection applications [5] [10]. Comparative studies with related coumarin derivatives show extinction coefficients ranging from 26,000 to 44,300 M⁻¹cm⁻¹, placing this compound within the higher sensitivity range [6] [10].
The fluorescence quantum yield measures 0.63 in ethanol, representing the efficiency of photon emission relative to photon absorption [5] [13]. This quantum yield value indicates that approximately 63% of absorbed photons result in fluorescence emission, demonstrating high fluorescence efficiency [13]. The combination of high extinction coefficient and substantial quantum yield provides excellent brightness characteristics for fluorescence microscopy and flow cytometry applications [5] [13].
| Photophysical Parameter | Value | Measurement Conditions |
|---|---|---|
| Extinction Coefficient | 39,000 M⁻¹cm⁻¹ | 437 nm in ethanol |
| Quantum Yield | 0.63 | Ethanol solvent |
| Absorption Maximum | 437 nm | Various polar solvents |
| Emission Maximum | 477 nm | Excitation at 437 nm |
| Stokes Shift | 40 nm | Difference between absorption and emission maxima |
The synthesis of Coumarin 343 (11-oxo-2,3,6,7-tetrahydro-1H,5H,11H- benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid) represents a critical foundation for producing the corresponding NHS ester derivative. Multiple synthetic approaches have been developed and optimized for this fluorescent compound, each offering distinct advantages in terms of yield, reaction conditions, and scalability.
The Knoevenagel condensation represents the most widely employed synthetic route for Coumarin 343 production [2] [3] [4]. This method involves the condensation of 8-hydroxyjulolidine-9-carboxaldehyde with ethyl acetoacetate in the presence of a base catalyst, typically piperidine, under reflux conditions in ethanol or water [3]. The reaction proceeds through the formation of an enolate ion from the active methylene compound, followed by nucleophilic attack on the aldehyde carbonyl group and subsequent cyclization to form the coumarin ring system [2].
Optimized reaction conditions include the use of piperidine (10-15 mol%) as catalyst, with reaction temperatures ranging from 60-80°C for 2-6 hours [3]. Alternative methodologies employing ultrasonic irradiation have demonstrated enhanced reaction rates, reducing reaction times from 7 hours under conventional heating to 40 minutes under ultrasonic conditions while maintaining yields of 80-92% [3]. The ultrasonic method operates at a frequency of 20 kHz with 90% power output, providing improved mass transfer and reaction kinetics.
An alternative synthetic approach involves the hydrochloric acid-mediated intramolecular cyclization of appropriate precursor compounds [5]. This method demonstrates exceptional efficiency, achieving yields of 85% under mild conditions. The reaction involves treating a suitable precursor compound in concentrated hydrochloric acid solution at 25°C for 24 hours [5]. Following reaction completion, the product is isolated through aqueous workup and extraction with ethyl acetate, followed by standard purification procedures.
The mechanism involves protonation of the appropriate functional groups, facilitating intramolecular cyclization and subsequent aromatization to yield the final coumarin structure. This method offers advantages in terms of simplicity and high yield, though the use of concentrated acid requires careful handling and appropriate safety protocols.
The classical Pechmann condensation provides an additional route to Coumarin 343, involving the condensation of phenol derivatives with β-keto esters under acidic conditions [3]. This method typically employs sulfuric acid as catalyst at elevated temperatures (80-120°C). While this approach can achieve good yields under optimized conditions, it requires harsh reaction conditions and generates acidic waste streams that require careful neutralization.
Recent developments have focused on the use of heterogeneous catalysts such as amberlyst-15, zeolites, and ionic liquids to improve the environmental profile of Pechmann condensations [3]. These modifications allow for catalyst recycling and reduced waste generation while maintaining comparable yields to traditional methods.
Microwave-assisted synthetic methodologies have emerged as efficient alternatives for Coumarin 343 synthesis, offering reduced reaction times and improved energy efficiency [3]. These methods typically employ the Knoevenagel condensation under microwave irradiation, achieving complete conversion within 10-30 minutes compared to several hours required for conventional heating.
Optimal microwave conditions include power levels of 150-300 watts, with reaction temperatures maintained at 100-120°C. The rapid heating and efficient energy transfer provided by microwave irradiation result in improved yields and reduced side product formation.
The incorporation of the aminohexanoyl linker represents a crucial modification that enhances the solubility and spatial separation properties of the final NHS ester product [6] . This six-carbon flexible linker provides optimal spacing between the fluorophore and the reactive NHS ester group, minimizing steric hindrance during bioconjugation reactions while improving the water solubility of the final conjugate.
The most straightforward method for aminohexanoyl linker attachment involves direct amidation of the Coumarin 343 carboxylic acid with 6-aminohexanoic acid or its protected derivatives [8]. This reaction typically employs standard peptide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or DCC (dicyclohexylcarbodiimide) [9] [10].
The reaction is typically performed in anhydrous dimethylformamide or dichloromethane at room temperature, with reaction times ranging from 2-8 hours depending on the coupling reagent employed. The use of auxiliary bases such as N,N-diisopropylethylamine or N-methylmorpholine facilitates the coupling reaction by neutralizing the hydrochloric acid generated during the process.
An alternative approach involves the stepwise construction of the aminohexanoyl linker through sequential coupling reactions [8]. This method begins with the coupling of Coumarin 343 with a protected amino acid derivative, followed by deprotection and subsequent coupling with additional amino acid units to construct the desired hexanoyl chain.
This approach offers enhanced control over the final product structure and allows for the incorporation of additional functional groups or modifications within the linker region. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) for amino protection, with selective deprotection conditions allowing for controlled chain extension.
Solid-phase synthesis methodologies provide an efficient approach for linker attachment while facilitating product purification [11]. This approach involves attachment of Coumarin 343 to a solid support, followed by sequential coupling and deprotection steps to construct the aminohexanoyl linker. The final product is released from the solid support through appropriate cleavage conditions.
The solid-phase approach offers advantages in terms of simplified purification, as excess reagents and byproducts can be removed through simple washing procedures. However, this method requires specialized equipment and may be limited in terms of scale-up potential for large-scale production.
The conversion of the aminohexanoyl-modified Coumarin 343 to the corresponding NHS ester represents the final step in the synthetic sequence and requires careful optimization to achieve high yields and purity [12] [13] [14]. The NHS ester functionality provides excellent reactivity toward primary amines under physiological conditions while maintaining reasonable stability during storage and handling.
The dicyclohexylcarbodiimide (DCC) mediated coupling reaction remains the most widely employed method for NHS ester formation [10]. This reaction involves the activation of the carboxylic acid group through formation of an O-acylisourea intermediate, followed by displacement with N-hydroxysuccinimide to yield the active ester.
The reaction is typically performed in anhydrous dichloromethane or dimethylformamide at room temperature for 2-24 hours [10]. The molar ratio of carboxylic acid to DCC to NHS is typically maintained at 1:1.2:1.5 to ensure complete conversion. The reaction generates dicyclohexylurea (DCU) as a byproduct, which must be removed through filtration and washing procedures.
The water-soluble carbodiimide EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) provides an alternative coupling methodology that is compatible with aqueous reaction conditions [12]. This approach is particularly advantageous when working with water-soluble substrates or when aqueous workup procedures are preferred.
EDAC-mediated coupling typically employs buffered aqueous solutions at pH 4.5-6.0, with reaction times ranging from 1-4 hours at room temperature [12]. The water-soluble nature of the EDAC byproducts facilitates product purification through aqueous extraction procedures.
O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) represents a highly efficient coupling reagent for NHS ester formation [4]. This reagent offers rapid reaction kinetics and high yields, with typical reaction times of 30 minutes to 2 hours at room temperature.
HATU-mediated coupling is typically performed in dimethylformamide or dichloromethane with the addition of a tertiary amine base such as N,N-diisopropylethylamine [4]. The reaction generates tetramethylurea and hydroxybenzotriazole as byproducts, which are easily removed during purification.
Several alternative coupling methodologies have been developed to address specific synthetic challenges or to improve the environmental profile of NHS ester synthesis [10]. These include the use of carbonyldiimidazole (CDI), phosphonium-based coupling reagents, and enzymatic coupling approaches.
CDI-mediated coupling offers the advantage of generating carbon dioxide and imidazole as the only byproducts, facilitating product purification [10]. However, this method may be limited in scope and typically requires longer reaction times compared to traditional carbodiimide-based approaches.
The purification of Coumarin 343 X NHS ester requires specialized methodologies that account for the sensitivity of the NHS ester functionality to hydrolysis and the unique physicochemical properties of the fluorescent compound [14] [15] [16]. Multiple analytical techniques are employed to ensure product quality and consistency for research applications.
Column chromatography represents the primary purification method for Coumarin 343 X NHS ester, though the technique requires careful optimization to prevent NHS ester hydrolysis during the purification process [17] [18]. Silica gel chromatography can be employed with neutral or basic-treated silica to minimize hydrolysis risk. The mobile phase typically consists of dichloromethane/methanol gradients, with the addition of triethylamine (0.1-0.5%) to neutralize residual acidity [17] [18].
Reverse-phase high-performance liquid chromatography (RP-HPLC) provides the highest purity levels, achieving >98% purity for analytical applications [14]. C18 columns are typically employed with water/acetonitrile gradients containing 0.1% trifluoroacetic acid. The acidic conditions help stabilize the NHS ester functionality while providing excellent separation resolution [14]. Preparative HPLC can be scaled to purify up to 100 mg quantities, though cost considerations limit its use for larger scale production.
Solid-phase extraction using C18 cartridges offers a rapid alternative for smaller scale purifications [19]. This method provides good purity levels (95-98%) with minimal solvent consumption and can be easily automated for routine production.
Precipitation methods offer cost-effective purification for larger scale production, though typically achieving lower purity levels (85-90%) compared to chromatographic methods [17]. The most common approach involves dissolving the crude product in dimethylformamide followed by precipitation with ethyl acetate or diethyl ether. The precipitate is collected by filtration and washed with additional non-polar solvent to remove impurities.
Recrystallization can achieve purities of 90-95% when suitable solvent systems are identified [17]. Ethanol/water mixtures have proven effective for Coumarin 343 derivatives, though optimization may be required for the specific NHS ester derivative. The crystallization process must be performed under anhydrous conditions to prevent NHS ester hydrolysis.
Comprehensive quality control analysis employs multiple analytical techniques to ensure product identity, purity, and functional integrity [16] [15] [14]. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) serves as the primary purity analysis method, providing quantitative assessment of the main product and impurity profile [16] [15]. Typical acceptance criteria require ≥95% purity with no single impurity exceeding 2%.
Proton nuclear magnetic resonance spectroscopy (1H NMR) provides definitive structural confirmation and can detect trace impurities at the parts-per-million level [16]. The NMR analysis is typically performed in deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3) using a 400 MHz or higher field strength spectrometer.
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) confirms molecular weight and provides fragmentation patterns that verify structural integrity [16]. Electrospray ionization in positive mode typically provides the molecular ion peak with characteristic fragmentation patterns for the coumarin core and NHS ester functionality.
Ultraviolet-visible spectroscopy confirms the characteristic absorption properties of the coumarin fluorophore, with the absorption maximum typically observed at 437±5 nm in ethanol [6] . The extinction coefficient should be approximately 39,000 L·mol⁻¹·cm⁻¹, confirming proper conjugation and fluorophore integrity [6] .
Fluorescence spectroscopy verifies the emission properties, with the emission maximum at 477±5 nm when excited at 437 nm [6] . The fluorescence quantum yield should exceed 0.6 to ensure adequate fluorescence intensity for biological applications [6] . These photophysical parameters serve as critical quality control metrics for batch-to-batch consistency.
Elemental analysis provides an additional verification of product composition, with results typically required to be within ±0.4% of theoretical values for carbon, hydrogen, and nitrogen content [16]. This analysis is particularly important for confirming the complete incorporation of the aminohexanoyl linker and NHS ester functionality.
The transition from laboratory-scale synthesis to larger production scales for research applications requires careful consideration of multiple factors including reaction kinetics, heat transfer, mixing efficiency, and purification scalability [20] [21]. These considerations become particularly critical when producing multi-gram quantities for collaborative research projects or commercial research applications.
Laboratory-scale syntheses typically employ round-bottom flasks with oil bath heating, which becomes inadequate for larger scales due to poor heat transfer efficiency and safety concerns [22]. Pilot-scale production (100g-1kg) requires jacketed reactors with precise temperature control to maintain the narrow temperature ranges required for optimal NHS ester formation [23].
The exothermic nature of carbodiimide coupling reactions necessitates careful heat removal capacity design. Commercial-scale production employs heat exchangers and continuous temperature monitoring to prevent thermal decomposition of the NHS ester functionality. Temperature excursions above 30°C can lead to rapid NHS ester hydrolysis and decreased product quality.
Adequate mixing becomes increasingly challenging at larger scales, particularly for the heterogeneous NHS ester formation reactions [23]. Laboratory-scale magnetic stirring is replaced with overhead mechanical stirring for pilot scales, and high-efficiency impellers for commercial production.
The coupling reactions require homogeneous distribution of reactants to achieve consistent product quality. Computational fluid dynamics modeling can optimize impeller design and placement to ensure adequate mixing without introducing excessive shear that could damage the product. Mixing times typically scale with the 2/3 power of reactor volume, requiring longer reaction times at larger scales.
Solvent selection becomes critically important at larger scales due to cost, environmental, and safety considerations [23]. Laboratory-scale syntheses often employ expensive solvents such as dimethylformamide or dichloromethane without consideration of recovery. Large-scale production requires solvent recovery systems to achieve economic viability and environmental compliance.
Distillation columns with appropriate separation efficiency must be designed for each solvent employed in the synthesis. The thermal sensitivity of NHS esters requires vacuum distillation or molecular distillation for solvent recovery to prevent product decomposition. Alternative solvent systems with improved environmental profiles and easier recovery characteristics should be evaluated during scale-up development.
The chromatographic purification methods employed at laboratory scale become prohibitively expensive at larger scales, necessitating alternative approaches [20]. Crystallization and precipitation methods become more attractive despite lower purity levels due to their scalability and cost-effectiveness.
Process development should focus on optimizing crystallization conditions to achieve acceptable purity levels while minimizing mother liquor losses. Anti-solvent crystallization and controlled cooling crystallization can be optimized to improve crystal quality and filtration characteristics. The development of robust crystallization processes requires understanding of nucleation kinetics and crystal growth mechanisms.
Batch-to-batch consistency becomes increasingly important at larger scales, requiring robust quality control systems and process analytical technology [23]. Real-time monitoring of critical process parameters such as temperature, pH, and reaction progress through online spectroscopic methods can prevent batch failures and ensure consistent product quality.
Statistical process control methods should be implemented to track key quality attributes and identify trends that might indicate process drift. The development of representative sampling procedures becomes critical at larger scales to ensure analytical results accurately reflect batch quality. Advanced analytical methods such as near-infrared spectroscopy can provide real-time assessment of product formation and purity during the synthesis process.